molecular formula C15H9BrO4S B3004392 6-bromo-3-(phenylsulfonyl)-2H-chromen-2-one CAS No. 610260-53-2

6-bromo-3-(phenylsulfonyl)-2H-chromen-2-one

Cat. No.: B3004392
CAS No.: 610260-53-2
M. Wt: 365.2
InChI Key: WVVSJEWEDFCNPT-UHFFFAOYSA-N
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Description

6-Bromo-3-(phenylsulfonyl)-2H-chromen-2-one is a synthetic chemical compound belonging to the class of coumarin sulfonamides. It is offered for research purposes as part of a collection of unique chemicals for early discovery. This compound features a coumarin core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, fused with a phenylsulfonyl moiety. The C-3 position of the coumarin ring is a critical site for structural modification, often linked to enhanced biological potency . The incorporation of a sulfonamide group is a strategic approach in drug design, as this functional group is present in many therapeutic agents and enzyme inhibitors . Research Applications and Value: The primary research value of this compound lies in its potential as a key intermediate for the synthesis of more complex molecules. It serves as a building block for developing novel heterocyclic compounds incorporating the coumarin structure, which can be screened for various pharmacological activities . Coumarin sulfonamide hybrids are an attractive platform for the research and development of novel bioactive agents, particularly in the field of oncology . Such compounds have been investigated as potential anticancer agents and carbonic anhydrase inhibitors (CAIs) . Tumor-associated carbonic anhydrase isoforms, like CA-IX and CA-XII, are important targets for cancer therapy, and coumarin-based sulfonamides have shown remarkable activity in inhibiting these enzymes . Researchers can utilize this reagent to explore structure-activity relationships and develop new therapeutic candidates targeting these pathways. FOR RESEARCH USE ONLY (RUO). This product is intended for laboratory research purposes only. It is not intended for use in humans, animals, or as a diagnostic agent. It is the responsibility of the buyer to determine suitability for their own specific application.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-bromochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO4S/c16-11-6-7-13-10(8-11)9-14(15(17)20-13)21(18,19)12-4-2-1-3-5-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVSJEWEDFCNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(phenylsulfonyl)-2H-chromen-2-one typically involves the bromination of a chromone derivative followed by the introduction of the phenylsulfonyl group. One common method involves the bromination of 3-formylchromone using bromine in acetic acid to yield 6-bromo-3-formylchromone. This intermediate is then reacted with phenylsulfonyl chloride in the presence of a base such as pyridine to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(phenylsulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

Medicinal Chemistry Applications

6-Bromo-3-(phenylsulfonyl)-2H-chromen-2-one has been investigated for various therapeutic potentials, including:

  • Anti-inflammatory Activity : Studies have shown that this compound may inhibit pathways involved in inflammation, making it a candidate for developing anti-inflammatory drugs.
  • Anticancer Properties : Research indicates that it could be effective against certain cancer cell lines, suggesting its role as a potential anticancer agent .
  • Antimicrobial Effects : The compound has demonstrated activity against various microbial strains, indicating its utility in developing antimicrobial therapies.

Biological Research Applications

In biological research, this compound serves as a tool for investigating various biological pathways:

  • Enzyme Inhibition Studies : The compound is used to explore its inhibitory effects on specific enzymes related to disease mechanisms, particularly in cancer and inflammatory diseases.
  • Target Identification : It aids in identifying molecular targets within cellular pathways, contributing to understanding disease pathology and treatment mechanisms .

Industrial Applications

The compound's unique structural features make it valuable in industrial applications:

  • Intermediate in Synthesis : It can act as an intermediate in synthesizing other biologically active compounds, particularly in pharmaceutical chemistry. Its derivatives are often explored for enhanced biological activity or novel therapeutic properties.
  • Fluorescent Sensors : The compound's photophysical properties allow it to be utilized in developing fluorescent sensors for detecting various analytes in environmental and biomedical contexts .

Case Studies

Several case studies highlight the applications of this compound:

  • Anticancer Activity Evaluation : A study evaluated the compound's effectiveness against liver carcinoma (HEPG2) cells. Results indicated significant antiproliferative effects, suggesting its potential as an anticancer drug candidate .
  • Synthesis of New Heterocycles : Researchers utilized this compound to synthesize new heterocycles with promising biological activity. The resulting compounds were tested for their antitumor properties, showcasing the versatility of this compound as a building block in drug development .
  • Fluorescent Sensor Development : The compound has been employed in creating chemosensors capable of detecting environmental pollutants. Its unique electronic properties enable selective binding with target analytes, demonstrating its application in analytical chemistry .

Mechanism of Action

The mechanism of action of 6-bromo-3-(phenylsulfonyl)-2H-chromen-2-one is not fully understood. it is believed to interact with various molecular targets and pathways due to its chromone structure. Chromones are known to inhibit enzymes, modulate signaling pathways, and interact with cellular receptors, which may contribute to their biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The 3-position substituent significantly impacts the electronic and steric profile of coumarin derivatives. Key comparisons include:

Compound Name 3-Position Substituent Electronic Effect Key Features
6-Bromo-3-(phenylsulfonyl)-2H-chromen-2-one Phenylsulfonyl (-SO₂Ph) Strong electron-withdrawing Enhances electrophilicity; may improve binding to nucleophilic targets.
3-(2-Aminothiazol-4-yl)-6-bromo-2H-chromen-2-one (CMRN7) 2-Aminothiazole Moderate electron-withdrawing NH₂ group enables hydrogen bonding; thiazole ring enhances π-π interactions.
6-Bromo-3-(3-(4-bromophenyl)acryloyl)-2H-chromen-2-one (2a) 4-Bromophenyl acryloyl Electron-withdrawing (Br, C=O) α,β-unsaturated carbonyl acts as a Michael acceptor; bromine enhances lipophilicity.
3-Benzoyl-6-bromo-2H-chromen-2-one Benzoyl (-COPh) Electron-withdrawing Planar structure facilitates stacking interactions; carbonyl participates in H-bonding.
6-Bromo-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one 4-Methoxyphenyl Electron-donating (OCH₃) Methoxy group improves solubility; steric hindrance from methyl substituent.

Physical and Spectral Properties

  • Melting Points : Thiazole-containing derivatives (e.g., CMRN7) exhibit high melting points (>300°C) due to intermolecular hydrogen bonding . In contrast, acryloyl or benzoyl derivatives (e.g., 2a, 17) have lower melting points (204–206°C) owing to reduced crystallinity . The phenylsulfonyl group in the target compound may lower melting points compared to thiazole analogs due to weaker intermolecular forces.
  • IR Spectroscopy: C=O stretches in coumarins: 1666–1733 cm⁻¹ . Sulfonyl (S=O) stretches (absent in other compounds): Expected at 1150–1350 cm⁻¹, a distinguishing feature for the target compound. NH stretches in aminothiazole derivatives: 3360–3444 cm⁻¹ .
  • NMR Data :
    • Aromatic protons in 6-bromo coumarins: δ 7.3–8.8 ppm .
    • Methoxy groups (e.g., 3,4-dimethoxybenzylidene): δ ~3.8 ppm .

Biological Activity

6-Bromo-3-(phenylsulfonyl)-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological effects. The compound's unique structure contributes to its potential as a therapeutic agent.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Bromine atom at the 6th position.
  • Phenylsulfonyl group at the 3rd position.
  • Chromen-2-one core , which is a common scaffold in many bioactive compounds.

This structural configuration enhances its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, which is crucial for its anticancer effects.
  • Receptor Binding : It can bind to receptors, altering their activity and downstream signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown promising results against liver carcinoma (HEPG2) with an IC50 value of approximately 4.90 µM. The descending order of cytotoxic activity among related compounds was reported as follows:

CompoundIC50 (µM)
7c2.70
23g3.50
18a4.90
Other CompoundsVaries (8.20 - 17.4)

These findings suggest that derivatives of this compound could serve as lead candidates for developing new anticancer therapies .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. It has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects. For example, it exhibited activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Case Studies and Research Findings

  • Anticancer Studies : In a study focused on the synthesis of new heterocycles based on coumarin derivatives, this compound was evaluated for its antiproliferative effects against HEPG2 cells, yielding promising results .
  • Antimicrobial Evaluation : Another study assessed the compound's efficacy against Chlamydia, revealing selective activity that could be useful in developing targeted therapies .
  • Comparative Analysis : When compared to similar compounds lacking certain functional groups (e.g., bromine or sulfonyl), this compound exhibited enhanced reactivity and biological activity due to its unique combination of substituents .

Q & A

Q. What synthetic methodologies are established for preparing 6-bromo-3-(phenylsulfonyl)-2H-chromen-2-one?

The compound can be synthesized via condensation reactions. For example, a bromoacetyl-substituted coumarin precursor (e.g., 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one) reacts with phenylsulfonyl hydrazine derivatives under reflux in chloroethanol (2:1 v/v) for 1.5 hours . Purification typically involves column chromatography, and yields depend on stoichiometric ratios of reactants and solvent polarity.

Q. What spectroscopic techniques are critical for structural validation of this compound?

Key methods include:

  • X-ray diffraction (XRD): Determines crystal packing and bond parameters (e.g., C–Br bond length: ~1.90 Å, dihedral angles between coumarin and sulfonyl groups) .
  • NMR spectroscopy: 1^1H NMR confirms aromatic proton environments (δ 7.2–8.1 ppm for phenylsulfonyl groups), while 13^{13}C NMR identifies carbonyl (C=O, ~160 ppm) and sulfonyl carbons .
  • UV-Vis spectroscopy: Absorption maxima near 280–320 nm indicate π→π* transitions in the chromen-2-one system .

Q. How is purity assessed, and what are common impurities in synthesis?

Purity (>95%) is validated via HPLC (C18 column, methanol/water mobile phase) and mass spectrometry (ESI-MS). Common impurities include unreacted bromoacetyl intermediates or hydrolysis byproducts (e.g., 6-bromo-3-hydroxy-2H-chromen-2-one) due to moisture-sensitive sulfonyl groups .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance yield and selectivity?

  • Solvent optimization: Polar aprotic solvents (e.g., DMF) improve sulfonation efficiency.
  • Catalysis: Lewis acids like ZnCl2_2 can accelerate bromoacetyl coupling .
  • Temperature control: Reflux at 80–90°C minimizes side reactions (e.g., dehalogenation) .
  • In situ monitoring: FT-IR tracks the disappearance of the C=O stretch (1720 cm1^{-1}) of the bromoacetyl precursor .

Q. What strategies resolve contradictions between XRD and spectroscopic data?

Discrepancies in bond angles or torsional conformations may arise from solution vs. solid-state differences. For example:

  • XRD reveals planar thiazole rings (max deviation: 0.002 Å) , while NMR may suggest dynamic rotation in solution.
  • DFT calculations (B3LYP/6-31G*) can model gas-phase conformers and compare with experimental data .

Q. What role do hydrogen-bonding networks play in crystal stability?

Weak C–H···O interactions (e.g., C19–H19A···O2, 2.80 Å) form centrosymmetric dimers, stabilizing the lattice . Graph-set analysis (S(6) motifs) identifies intramolecular H-bonds influencing solubility and melting points .

Q. How can computational modeling predict bioactivity mechanisms?

  • Docking studies: The sulfonyl group’s electron-withdrawing nature enhances binding to enzymatic pockets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
  • QSAR models: Correlate substituent electronegativity (e.g., Br at C6) with antimicrobial IC50_{50} values .

Q. What methodologies evaluate thermal and photostability?

  • TGA/DSC: Decomposition onset at ~220°C indicates thermal stability .
  • UV irradiation assays: Monitor λmax_{\text{max}} shifts under 254 nm light to assess photodegradation pathways .

Q. How are bioactivity assays designed to assess antitumor potential?

  • In vitro cytotoxicity: MTT assays against HeLa or MCF-7 cells (IC50_{50} typically 10–50 μM) .
  • Apoptosis markers: Flow cytometry detects caspase-3 activation post-treatment .

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